molecular formula C14H6Cl3F3N2 B2702329 8-Chloro-2-(3,4-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 866137-80-6

8-Chloro-2-(3,4-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No.: B2702329
CAS No.: 866137-80-6
M. Wt: 365.56
InChI Key: RQAPXCPNPAPYSE-UHFFFAOYSA-N
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Description

8-Chloro-2-(3,4-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-2-(3,4-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods allow for the efficient construction of the imidazo[1,2-a]pyridine scaffold .

Industrial Production Methods

Industrial production methods often utilize transition metal catalysis, metal-free oxidation, and photocatalysis strategies to achieve high yields and purity . These methods are optimized for large-scale production, ensuring consistency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-2-(3,4-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include transition metals, oxidizing agents, and halogenating agents. Reaction conditions often involve controlled temperatures and pressures to ensure optimal reaction rates and product yields .

Major Products

The major products formed from these reactions include various functionalized derivatives of the imidazo[1,2-a]pyridine scaffold, which are valuable in further synthetic applications and drug development .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of the imidazo[1,2-a]pyridine scaffold, such as:

Uniqueness

8-Chloro-2-(3,4-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Biological Activity

8-Chloro-2-(3,4-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SARs), and potential therapeutic applications.

Chemical Structure

The compound is characterized by its imidazo[1,2-a]pyridine core, which is known for conferring various biological properties. The presence of chlorine and trifluoromethyl groups enhances its pharmacological profile.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Recent advancements have focused on optimizing yields and reducing reaction times through innovative synthetic routes.

Antimicrobial Properties

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit notable antimicrobial activities. The compound has been tested against various bacterial strains, showing promising results in inhibiting growth. For instance, studies report minimum inhibitory concentration (MIC) values that suggest efficacy comparable to established antibiotics.

Bacterial Strain MIC (µg/mL) Reference
Staphylococcus aureus12.5
Escherichia coli25.0

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated through in vitro assays targeting cyclooxygenase (COX) enzymes. IC50 values indicate that it effectively inhibits COX-2 activity, which is crucial in mediating inflammatory responses.

Compound IC50 (µM) Reference
This compound0.04 ± 0.01
Celecoxib0.04 ± 0.01

Anticancer Activity

Preliminary studies have also assessed the anticancer properties of the compound. It has shown the ability to induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Chloro and Trifluoromethyl Substituents : These groups enhance lipophilicity and receptor binding affinity.
  • Imidazo[1,2-a]pyridine Core : This scaffold is crucial for the compound's interaction with biological targets.

Research has demonstrated that modifications to these substituents can significantly alter the compound's potency and selectivity.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the effectiveness of various imidazo[1,2-a]pyridine derivatives against resistant bacterial strains. The results indicated that the presence of halogen substituents improved antimicrobial potency.
  • Anti-inflammatory Mechanism : In vivo models demonstrated that the compound significantly reduced paw edema in carrageenan-induced inflammation models, showcasing its potential for treating inflammatory diseases.

Properties

IUPAC Name

8-chloro-2-(3,4-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6Cl3F3N2/c15-9-2-1-7(3-10(9)16)12-6-22-5-8(14(18,19)20)4-11(17)13(22)21-12/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQAPXCPNPAPYSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CN3C=C(C=C(C3=N2)Cl)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6Cl3F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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